molecular formula C22H19ClN2O3S B11289244 2-amino-7-[(4-chlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

2-amino-7-[(4-chlorobenzyl)oxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)-4H-chromen-4-one

Cat. No.: B11289244
M. Wt: 426.9 g/mol
InChI Key: PVFLLZJFWUATRZ-UHFFFAOYSA-N
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Description

2-AMINO-7-[(4-CHLOROPHENYL)METHOXY]-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core substituted with various functional groups such as an amino group, a chlorophenylmethoxy group, an ethyl group, and a thiazolyl group. These substitutions confer distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-7-[(4-CHLOROPHENYL)METHOXY]-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.

    Introduction of the Thiazolyl Group: The thiazolyl group can be introduced through a cyclization reaction involving a thioamide and a haloketone.

    Substitution Reactions: The chlorophenylmethoxy group and the amino group can be introduced through nucleophilic substitution reactions using appropriate reagents such as 4-chlorophenol and ammonia, respectively.

Industrial Production Methods

In an industrial setting, the production of 2-AMINO-7-[(4-CHLOROPHENYL)METHOXY]-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE may involve optimized reaction conditions to ensure high yield and purity. This can include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-7-[(4-CHLOROPHENYL)METHOXY]-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups such as nitro or carbonyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, 4-chlorophenol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-AMINO-7-[(4-CHLOROPHENYL)METHOXY]-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-AMINO-7-[(4-CHLOROPHENYL)METHOXY]-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the surface of cells, leading to changes in cellular signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-AMINO-7-[(4-BROMOPHENYL)METHOXY]-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE
  • 2-AMINO-7-[(4-FLUOROPHENYL)METHOXY]-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE
  • 2-AMINO-7-[(4-METHOXYPHENYL)METHOXY]-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE

Uniqueness

2-AMINO-7-[(4-CHLOROPHENYL)METHOXY]-6-ETHYL-3-(4-METHYL-1,3-THIAZOL-2-YL)-4H-CHROMEN-4-ONE is unique due to the presence of the chlorophenylmethoxy group, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and development.

Properties

Molecular Formula

C22H19ClN2O3S

Molecular Weight

426.9 g/mol

IUPAC Name

2-amino-7-[(4-chlorophenyl)methoxy]-6-ethyl-3-(4-methyl-1,3-thiazol-2-yl)chromen-4-one

InChI

InChI=1S/C22H19ClN2O3S/c1-3-14-8-16-18(9-17(14)27-10-13-4-6-15(23)7-5-13)28-21(24)19(20(16)26)22-25-12(2)11-29-22/h4-9,11H,3,10,24H2,1-2H3

InChI Key

PVFLLZJFWUATRZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC3=CC=C(C=C3)Cl)OC(=C(C2=O)C4=NC(=CS4)C)N

Origin of Product

United States

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